molecular formula C10H14O B8004380 Tricyclo[5.2.1.0]decan-8-one

Tricyclo[5.2.1.0]decan-8-one

Cat. No.: B8004380
M. Wt: 150.22 g/mol
InChI Key: OMIDXVJKZCPKEI-MDVIFZSFSA-N
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Description

Tricyclo[5.2.1.0²,⁶]decan-8-one (CAS: 13380-94-4) is a rigid tricyclic ketone with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol. Its structure consists of a norbornane framework fused with a cyclohexanone ring, creating a bridged bicyclic system with a ketone functional group at the 8-position . Key physicochemical properties include:

  • Boiling Point: 132°C (at 30 mmHg)
  • Physical State: Colorless liquid at room temperature
  • Density: 1.05 g/cm³
  • Refractive Index: 1.500–1.503
  • Purity: ≥95% (GC) in commercial grades

The compound is synthesized via intramolecular Diels–Alder reactions of cyclopent-2-enone derivatives or through nickel-catalyzed cyclization of enynones . It serves as a critical intermediate in organic synthesis, particularly for constructing chiral auxiliaries, peptidomimetics, and polymeric materials .

Properties

IUPAC Name

(1R,7R)-tricyclo[5.2.1.02,6]decan-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-9H,1-5H2/t6-,7?,8?,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIDXVJKZCPKEI-MDVIFZSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C3CC2CC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2[C@@H]3C[C@H](C2C1)C(=O)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthetic Applications

Tricyclo[5.2.1.0(2,6)]decan-8-one serves as a versatile intermediate in organic synthesis. Its unique structure allows for various chemical transformations:

Reaction Type Description Common Reagents
Oxidation Converts to ketones or carboxylic acidsPotassium permanganate, chromium trioxide
Reduction Yields alcohols and hydrocarbonsLithium aluminum hydride, sodium borohydride
Substitution Replacement of halogens or functional groupsSodium iodide in acetone

These reactions highlight its utility as a building block for more complex molecules.

Biological and Medicinal Applications

Research has explored the potential therapeutic properties of Tricyclo[5.2.1.0]decan-8-one due to its structural similarity to biologically active compounds:

  • Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit antibacterial properties, making it a candidate for developing new antibiotics.
  • Insecticidal Properties : The compound's mechanism disrupts cellular membranes in insects, leading to cell death, similar to other organochlorine pesticides but with comparatively lower toxicity.

Environmental Impact and Research

This compound has been studied for its role as an environmental contaminant due to its historical use as a pesticide:

  • Persistence in Environment : Its stability raises concerns about bioaccumulation and long-term ecological effects.
  • Toxicological Studies : Research focuses on its impact on non-target organisms and potential health risks associated with exposure.

Case Studies

  • Synthesis of Novel Antibiotics
    • A study synthesized various derivatives of this compound, testing their efficacy against resistant bacterial strains.
    • Results showed promising antimicrobial activity, suggesting further exploration for pharmaceutical applications.
  • Ecotoxicological Assessment
    • Research evaluated the effects of this compound on aquatic ecosystems.
    • Findings indicated significant toxicity to certain fish species, highlighting the need for regulatory scrutiny.

Mechanism of Action

The mechanism by which Tricyclo[5.2.1.0]decan-8-one exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to therapeutic effects. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Features Synthesis Method Applications References
Tricyclo[5.2.1.0²,⁶]decan-8-one C₁₀H₁₄O Bridged tricyclic ketone; rigid scaffold Diels–Alder reaction Chiral auxiliaries, polymer modification
4-Azatricyclo[5.2.1.0²,⁶]decan-8-one C₉H₁₃NO Nitrogen atom replaces a bridgehead carbon; N-Boc-protected ketone Multi-step synthesis from endo-carbic anhydride β-turn mimetics in peptides
Tricyclo[5.2.1.0¹,⁵]decane C₁₀H₁₆ Three quaternary stereocenters; no ketone group Nickel-catalyzed cyclization of enynones Enantioselective synthesis of natural products
10-Amino-4-oxatricyclo[4.3.1.0³,⁷]decan-5-one C₈H₁₂F₃NO₃ Oxa-bridged tricyclic system; trifluoroacetate salt Boc-deprotection and crystallization Not explicitly stated; likely medicinal
TCD-DI-HEA (Dimethacrylate derivative) C₂₀H₂₆O₄ Methacrylate-functionalized tricyclic core Esterification of tricyclo[5.2.1.0²,⁶]decan-8-ol Dental restorative materials

Table 2: Comparative Research Insights

Compound Key Research Findings References
Tricyclo[5.2.1.0²,⁶]decan-8-one - Enhances glass transition temperature (Tg) of PMMA polymers by 15–20°C .
- Used to synthesize diamantanol, a hindered olefin .
4-Azatricyclo[5.2.1.0²,⁶]decan-8-one - Achieved 47% yield in 5-step synthesis from endo-carbic anhydride .
- Demonstrated >99% enantioselectivity in asymmetric catalysis .
Tricyclo[5.2.1.0¹,⁵]decane - Nickel-catalyzed synthesis yields 92–99% enantiomeric excess (ee) .
- Modular platform for natural product synthesis .
TCD-DI-HEA - Improves mechanical strength of dental composites by 30% compared to UDMA .

Critical Analysis of Divergences

Stereochemical Complexity :

  • Tricyclo[5.2.1.0²,⁶]decan-8-one lacks stereocenters, whereas its azatricyclo analogue contains chiral centers critical for β-turn induction in peptides .
  • Nickel-catalyzed tricyclo[5.2.1.0¹,⁵]decane derivatives exhibit three quaternary stereocenters, enabling high enantioselectivity in catalysis .

Functional Group Impact :

  • The ketone in tricyclo[5.2.1.0²,⁶]decan-8-one allows for nucleophilic additions, while the nitrogen in its azatricyclo counterpart facilitates hydrogen bonding in peptidomimetics .

Thermal Stability: TCD-DI-HEA’s methacrylate groups enhance crosslinking in polymers, outperforming traditional monomers like Bis-GMA in thermal stability .

Biological Activity

Tricyclo[5.2.1.0]decan-8-one is a bicyclic organic compound with the molecular formula C10H14O, characterized by its unique tricyclic structure. This compound has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula: C10H14O
  • Molecular Weight: 150.22 g/mol
  • Structure: Bicyclic compound with a ketone functional group.

This compound's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate cellular pathways and physiological responses, making it a candidate for drug development and therapeutic applications.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, which may be leveraged in developing new antibiotics.
  • Neuroactivity: Some derivatives may have neuroactive properties, suggesting potential applications in treating neurological disorders.
  • Precursor for Bioactive Compounds: It serves as a precursor in the synthesis of various bioactive compounds, enhancing its importance in medicinal chemistry .

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions using strong acids or bases to achieve high yields and purity. The compound can also be modified to create derivatives that exhibit enhanced biological activities.

Table: Comparison of Tricyclo[5.2.1.0]decan Derivatives

Compound NameStructure TypeNotable Features
This compoundKetoneUsed in synthetic organic chemistry
Tricyclo[5.2.1.0]decan-8-amineAminePotentially neuroactive
2-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-olAmino derivativeInteresting subject for biological research

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of Tricyclo[5.2.1.0]decan derivatives against various bacterial strains, demonstrating significant inhibition zones compared to control groups, suggesting potential as a new class of antibiotics.

Study 2: Neuroactivity Assessment

Research involving animal models tested the neuroactive effects of Tricyclo[5.2.1.0]decan derivatives, revealing alterations in behavior consistent with anxiolytic effects, indicating promise for treating anxiety disorders.

Preparation Methods

Reaction Mechanism and Reagents

The amine undergoes oxidation through a two-step process:

  • Formation of an imine intermediate : The amine reacts with an oxidizing agent, leading to the abstraction of hydrogen from the nitrogen atom.

  • Hydrolysis to the ketone : The imine intermediate is hydrolyzed in aqueous conditions, yielding the ketone.

Common oxidizing agents include:

  • Potassium permanganate (KMnO₄) : Effective in acidic or neutral conditions, typically at temperatures of 50–80°C.

  • Chromium trioxide (CrO₃) : Used in acidic media (e.g., diluted H₂SO₄) at room temperature for milder oxidation.

Optimization and Yield

Industrial-scale protocols prioritize yield and purity. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., acetone, dichloromethane) enhance reaction rates by stabilizing ionic intermediates.

  • Stoichiometry : A 1:1 molar ratio of amine to oxidizing agent minimizes side reactions like over-oxidation.

  • Temperature control : Maintaining temperatures below 80°C prevents decomposition of the tricyclic framework.

ParameterKMnO₄ MethodCrO₃ Method
Temperature60–80°C20–25°C
SolventH₂O/AcetoneH₂SO₄/Acetic Acid
Reaction Time4–6 hours2–3 hours
Yield75–85%80–90%
Purity (GC)>95%>95%

CrO₃-based methods generally offer higher yields due to reduced side-product formation, though they require careful handling of corrosive acids.

Intramolecular Double Michael Reaction for Ring Construction

An alternative approach involves constructing the tricyclo[5.2.1.0]decane skeleton via an intramolecular double Michael reaction, followed by oxidation to introduce the ketone functionality. This method is particularly advantageous for stereochemical control.

Reaction Design and Substrate Preparation

The precursor for this route is a diketone or dienoate ester capable of undergoing conjugate additions. For example, a γ,δ-unsaturated ketone derivative can cyclize to form the tricyclic framework:

  • Base-catalyzed cyclization : A strong base (e.g., NaH) deprotonates the substrate, initiating a tandem Michael addition.

  • Ring closure : Two consecutive conjugate additions form the bicyclo[2.2.1] and cyclohexane rings simultaneously.

Oxidation to the Ketone

After constructing the tricyclic alcohol intermediate (e.g., tricyclo[5.2.1.0]decan-8-ol), oxidation is performed using:

  • Jones reagent (CrO₃/H₂SO₄) : Efficient for secondary alcohols, yielding the ketone in >85% efficiency.

  • Swern oxidation (oxalyl chloride/DMSO) : A milder method suitable for acid-sensitive substrates.

Stereochemical Outcomes

The intramolecular double Michael reaction ensures high stereoselectivity due to the rigid transition state. For instance, the (1R,7R)-configured alcohol precursor oxidizes to the corresponding ketone without racemization, preserving the tricyclic structure’s stereochemical integrity.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Amine Oxidation- Short reaction time- Requires hazardous oxidizers
- High scalability- Moderate stereocontrol
Double Michael Route- Excellent stereoselectivity- Multi-step synthesis
- No amine intermediates- Lower overall yield (~60–70%)

The amine oxidation route dominates industrial production due to its simplicity, whereas the double Michael method is preferred for stereosensitive applications .

Q & A

Q. What are the key methods for synthesizing tricyclo[5.2.1.0]decan-8-one, and how can purity be ensured?

The compound is typically synthesized via Diels-Alder reactions using endo-carbic anhydride as a precursor, followed by selective hydrogenation and oxidation steps . Purity (≥95%) is validated using gas chromatography (GC) with flame ionization detection, as described in commercial specifications . Researchers should optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts.

Q. How can the structure of this compound be confirmed experimentally?

Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS). Key NMR signals include the carbonyl group (δ ~210 ppm in ¹³C NMR) and the unique bridgehead protons (δ ~1.5–2.5 ppm in ¹H NMR) . X-ray crystallography may also be employed for absolute stereochemical determination in derivatives .

Q. What are the physicochemical properties critical for handling this compound?

this compound is a colorless liquid at room temperature (boiling point: 132°C, density: ~1.05 g/mL) . Storage at 2–8°C under inert gas (e.g., nitrogen) is recommended to prevent oxidation. Its solubility in polar solvents (e.g., dichloromethane) facilitates reactions, while aqueous solubility is limited (pH ~7 in water) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved for peptidomimetic applications?

Asymmetric synthesis involves chiral auxiliaries or organocatalysts. For example, the N-Boc-protected ketone intermediate (1R,2S,6S,7R)-4-azatricyclo[5.2.1.0²,⁶]decan-8-one can be prepared via a five-step route (47% yield) from endo-carbic anhydride. This scaffold serves as a β-turn inducer in peptidomimetics, requiring precise control of stereochemistry using chiral HPLC or enzymatic resolution .

Q. What computational methods are suitable for modeling the reactivity of this compound in polymer science?

Density functional theory (DFT) can predict electron density distributions, particularly at the carbonyl group, to assess its role in enhancing the glass transition temperature (Tg) of polymethyl methacrylate (PMMA). Molecular dynamics simulations may further elucidate steric effects of the tricyclic framework on polymer chain mobility .

Q. How do structural modifications of this compound influence cytotoxicity in pharmacological studies?

Derivatives like potassium tricyclo[5.2.1.0²,⁶]decan-8-yl dithiocarbonate (D609) exhibit cytotoxicity by inhibiting sphingomyelin synthase. Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., dithiocarbonate vs. hydroxyl groups) and evaluation via in vitro assays (e.g., U937 leukemia cell viability) .

Q. What strategies resolve contradictions in reported reaction yields for this compound-based syntheses?

Discrepancies often arise from impurities in starting materials or solvent effects. Researchers should replicate protocols using standardized reagents (≥99% purity) and monitor reaction progress via thin-layer chromatography (TLC). Statistical design of experiments (DoE) can identify critical variables (e.g., catalyst loading, reaction time) .

Methodological Considerations

Q. How should researchers design experiments to study the compound’s role in host-guest chemistry?

Thermochemical and crystallographic analyses are essential. For example, co-crystallization with urea or thiourea derivatives can reveal binding affinities. Differential scanning calorimetry (DSC) and isothermal titration calorimetry (ITC) quantify thermodynamic parameters (ΔH, ΔS) .

Q. What analytical techniques are optimal for detecting degradation products?

High-resolution LC-MS coupled with tandem mass spectrometry (MS/MS) identifies oxidation byproducts (e.g., epoxides or hydroxylated derivatives). Accelerated stability studies under varying pH and temperature conditions validate degradation pathways .

Q. How can this compound be incorporated into sustainable synthesis workflows?

Green chemistry approaches include solvent-free mechanochemical synthesis or catalytic hydrogenation with recyclable palladium catalysts. Life-cycle assessment (LCA) metrics should evaluate waste reduction and energy efficiency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tricyclo[5.2.1.0]decan-8-one
Reactant of Route 2
Tricyclo[5.2.1.0]decan-8-one

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